Cas no 2694744-75-5 ({[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride)
![{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride structure](https://ja.kuujia.com/scimg/cas/2694744-75-5x500.png)
{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride 化学的及び物理的性質
名前と識別子
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- Z5209162053
- {[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
- {[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
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- インチ: 1S/C9H9BrF3N.ClH/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10;/h2-4,14H,5H2,1H3;1H
- InChIKey: IYKOVALGCKUFSU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(F)(F)F)C=C1CNC.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 183
- トポロジー分子極性表面積: 12
{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33039397-2.5g |
{[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2694744-75-5 | 95.0% | 2.5g |
$1174.0 | 2025-02-20 | |
Enamine | EN300-33039397-5.0g |
{[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2694744-75-5 | 95.0% | 5.0g |
$1737.0 | 2025-02-20 | |
1PlusChem | 1P0280HJ-2.5g |
{[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2694744-75-5 | 95% | 2.5g |
$1513.00 | 2024-05-08 | |
1PlusChem | 1P0280HJ-100mg |
{[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2694744-75-5 | 95% | 100mg |
$286.00 | 2024-05-08 | |
Aaron | AR0280PV-250mg |
{[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2694744-75-5 | 95% | 250mg |
$398.00 | 2025-02-15 | |
Enamine | EN300-33039397-1.0g |
{[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2694744-75-5 | 95.0% | 1.0g |
$600.0 | 2025-02-20 | |
Enamine | EN300-33039397-0.05g |
{[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2694744-75-5 | 95.0% | 0.05g |
$128.0 | 2025-02-20 | |
Aaron | AR0280PV-50mg |
{[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2694744-75-5 | 95% | 50mg |
$201.00 | 2025-02-15 | |
Aaron | AR0280PV-100mg |
{[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2694744-75-5 | 95% | 100mg |
$284.00 | 2025-02-15 | |
1PlusChem | 1P0280HJ-250mg |
{[2-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
2694744-75-5 | 95% | 250mg |
$386.00 | 2024-05-08 |
{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochlorideに関する追加情報
{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride: A Comprehensive Overview
The compound {[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride, identified by the CAS number 2694744-75-5, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position of the phenyl ring and a trifluoromethyl group at the 5-position, further substituted with a methylamine moiety. The hydrochloride salt form of this compound is particularly relevant due to its enhanced solubility and stability under certain conditions.
Recent studies have highlighted the importance of {[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride in drug discovery and development. Its structure, featuring both bromine and trifluoromethyl groups, contributes to its unique electronic properties, making it a valuable intermediate in the synthesis of bioactive molecules. The trifluoromethyl group, in particular, is known for its ability to enhance lipophilicity and improve drug-like properties such as permeability and stability.
The synthesis of {[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves a multi-step process that typically begins with the bromination of an aromatic ring followed by substitution reactions to introduce the trifluoromethyl and methylamine groups. The formation of the hydrochloride salt is often achieved through protonation of the amine group using hydrochloric acid, resulting in a stable crystalline product suitable for further characterization and application.
One of the most promising applications of this compound lies in its potential as a building block for medicinal chemistry. Researchers have explored its role in constructing complex heterocyclic frameworks, which are essential components of many bioactive agents. For instance, recent studies have demonstrated its utility in the synthesis of kinase inhibitors and other enzyme-targeted therapeutics.
In addition to its role in drug discovery, {[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, where it can serve as a component in semiconducting materials or charge transport layers.
From an analytical standpoint, the characterization of this compound has been extensively studied using modern techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its molecular geometry, electronic distribution, and intermolecular interactions, further enhancing our understanding of its behavior in different chemical environments.
Looking ahead, ongoing research continues to explore new synthetic pathways and applications for {[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride. Its versatility as a building block in organic synthesis positions it as a key compound in advancing both academic research and industrial applications.
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